molecular formula C8H7BrO2 B3032306 2-Bromo-6-hydroxy-4-methylbenzaldehyde CAS No. 139976-21-9

2-Bromo-6-hydroxy-4-methylbenzaldehyde

Cat. No.: B3032306
CAS No.: 139976-21-9
M. Wt: 215.04 g/mol
InChI Key: XUZWJSVIUKVGEX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-6-hydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZWJSVIUKVGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473528
Record name Benzaldehyde, 2-bromo-6-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139976-21-9
Record name Benzaldehyde, 2-bromo-6-hydroxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Bromination of Protected 6-Hydroxy-4-methylbenzaldehyde

Methoxy Group Protection and Bromination

The most widely reported strategy involves temporary protection of the phenolic hydroxyl group to prevent undesired side reactions during bromination. Starting with 6-hydroxy-4-methylbenzaldehyde, the hydroxyl group is methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate), yielding 6-methoxy-4-methylbenzaldehyde. Subsequent bromination employs N-bromosuccinimide (NBS) in a strongly acidic medium (e.g., concentrated sulfuric acid or trifluoroacetic acid) at temperatures below 15°C. The methoxy group directs electrophilic bromination to the ortho position relative to the aldehyde functionality, producing 2-bromo-6-methoxy-4-methylbenzaldehyde with yields exceeding 85%.

Table 1: Optimization of Bromination Conditions
Parameter Optimal Range Effect on Yield
Temperature 0–15°C >90% selectivity
NBS Equivalents 1.05–1.10 Minimizes di-bromination
Acid Catalyst H2SO4 (98%) 88% yield
Reaction Time 2–4 h Complete conversion

Demethylation to Restore Hydroxyl Group

The final step involves cleaving the methoxy group using boron tribromide (BBr3) in dichloromethane at 0–25°C. This reaction proceeds via the formation of a borate intermediate, followed by hydrolysis to yield 2-bromo-6-hydroxy-4-methylbenzaldehyde. Careful control of stoichiometry (2.0–2.5 equivalents of BBr3) and gradual temperature ramping minimizes aldehyde oxidation, achieving yields of 70–90%.

Radical Bromination Using N-Bromosuccinimide (NBS) and Light Initiation

Mechanism and Regioselectivity

In the absence of directing groups, radical bromination offers an alternative pathway. A mixture of 6-hydroxy-4-methylbenzaldehyde, NBS, and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in carbon tetrachloride undergoes UV light irradiation to generate bromine radicals. The radical stability hierarchy directs bromination to the electron-deficient ortho position relative to the aldehyde, bypassing the need for hydroxyl group protection. However, competing para-bromination and aldehyde oxidation reduce yields to 60–75%.

Limitations and Mitigation Strategies

  • Side Reactions: Aldehyde oxidation to carboxylic acid occurs in 15–20% of cases, necessitating post-reaction reduction with sodium borohydride.
  • Solvent Choice: Non-polar solvents (e.g., CCl4) suppress ionic pathways but require rigorous anhydrous conditions.

Diazotization and Hydrolytic Decomposition

Diazonium Salt Formation

Adapting methods from 2-bromo-4-methylbenzaldehyde synthesis, 6-hydroxy-4-methylaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C. The resulting diazonium salt is treated with hydroxylamine hydrochloride to form an intermediate oxime, which decomposes hydrolytically to yield the aldehyde.

Palladium-Catalyzed Coupling and Functional Group Interconversion

Suzuki-Miyaura Cross-Coupling

A less conventional route involves palladium-catalyzed coupling of 2-bromo-6-methoxy-4-methylbenzaldehyde with boronic acids to introduce substituents, followed by demethylation. While primarily used for derivative synthesis, this method highlights the compound’s versatility in cross-coupling reactions.

Aldehyde Group Installation via Oxidation

In reverse synthetic approaches, 2-bromo-6-hydroxy-4-methylbenzyl alcohol is oxidized using pyridinium chlorochromate (PCC) or Swern conditions to install the aldehyde group. Yields remain suboptimal (40–55%) due to over-oxidation risks.

Industrial-Scale Considerations and Environmental Impact

Waste Stream Management

The directed bromination method generates acidic waste (H2SO4, HBr), which is neutralized with aqueous sodium bicarbonate before disposal. Radical bromination produces halogenated solvents, requiring distillation recovery systems.

Catalytic Recycling

Recent advances focus on immobilizing palladium catalysts on mesoporous silica to reduce metal leaching and enable reuse over 5–7 cycles, lowering production costs by 30%.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-6-hydroxy-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-hydroxy-4-methylbenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and specificity in biochemical interactions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 139976-21-9
  • IUPAC Name : 2-Bromo-6-hydroxy-4-methylbenzaldehyde
  • Molecular Formula : C₈H₇BrO₂
  • Molecular Weight : 215.04 g/mol
  • Structure : A benzaldehyde derivative substituted with bromine (position 2), hydroxyl (position 6), and methyl (position 4) groups on the aromatic ring .

Properties :

  • Solubility: Likely low water solubility, with better solubility in organic solvents like ethanol or ether, inferred from analogs (e.g., 2-bromo-6-hydroxybenzaldehyde in ).
  • Reactivity: The aldehyde group enables nucleophilic additions, oxidations, and condensations.

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Table 1 summarizes key differences among analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Positions Similarity Score
This compound 139976-21-9 C₈H₇BrO₂ 215.04 Br (2), OH (6), CH₃ (4) Reference
4-Bromo-2-hydroxy-6-methylbenzaldehyde 90-59-5 C₈H₇BrO₂ 215.04 Br (4), OH (2), CH₃ (6) 0.96
4-Bromo-2-fluoro-6-hydroxybenzaldehyde 856767-09-4 C₇H₄BrFO₂ 219.01 Br (4), F (2), OH (6) 0.94
Methyl 4-bromo-2-hydroxy-6-methylbenzoate 2089319-35-5 C₉H₉BrO₃ 245.07 Br (4), OH (2), CH₃ (6), COOCH₃ (1)
2-Bromo-6-hydroxybenzaldehyde C₇H₅BrO₂ 199.02 Br (2), OH (6)

Key Observations :

  • Positional Isomerism : 4-Bromo-2-hydroxy-6-methylbenzaldehyde (CAS 90-59-5) shares the same formula and weight as the target compound but differs in substituent positions. This alters dipole moments and reactivity—e.g., the hydroxyl group at position 2 may enhance intramolecular hydrogen bonding compared to position 6 .
  • Functional Group Variation : Methyl 4-bromo-2-hydroxy-6-methylbenzoate replaces the aldehyde with an ester (COOCH₃), increasing molecular weight and reducing electrophilicity. This makes it more stable but less reactive in aldehyde-specific reactions .
  • Halogen Substitution : 4-Bromo-2-fluoro-6-hydroxybenzaldehyde introduces fluorine, which increases electronegativity and may enhance resistance to oxidation compared to methyl-substituted analogs .

Chemical Reactivity and Functional Behavior

  • Aldehyde Reactivity: The target compound undergoes typical aldehyde reactions (e.g., Schiff base formation). In contrast, Methyl 4-bromo-2-hydroxy-6-methylbenzoate lacks an aldehyde group, making it inert to oxidation to carboxylic acids but suitable for ester hydrolysis or transesterification .
  • Electrophilic Aromatic Substitution: Bromine at position 2 (target compound) deactivates the ring, directing further substitution to meta/para positions. In 4-bromo-2-hydroxy-6-methylbenzaldehyde, bromine at position 4 alters regioselectivity . Fluorine in 4-bromo-2-fluoro-6-hydroxybenzaldehyde strongly deactivates the ring, reducing reactivity toward electrophiles compared to non-fluorinated analogs .
  • Acidity and Hydrogen Bonding :

    • The hydroxyl group in the target compound (position 6) has moderate acidity (pKa ~10–12). In 4-bromo-2-hydroxy-6-methylbenzaldehyde, the hydroxyl at position 2 may exhibit stronger acidity due to proximity to electron-withdrawing bromine .

Biological Activity

2-Bromo-6-hydroxy-4-methylbenzaldehyde is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrO2C_8H_7BrO_2, with a molecular weight of approximately 201.02 g/mol. The compound features a bromine atom, a hydroxyl group, and an aldehyde functional group on a benzene ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds with proteins, influencing their function. Additionally, the compound's structure allows it to interact with enzyme active sites, potentially inhibiting or modulating enzymatic activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated significant free radical scavenging abilities, which are crucial for protecting cells from oxidative stress.
  • Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria.
  • DNA Interaction : The compound has been investigated for its ability to bind to DNA and induce cleavage, suggesting potential applications in cancer therapy or as a biochemical tool in research.

Antioxidant Activity

A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) method revealed that this compound exhibits strong antioxidant activity. As concentrations increased, the compound effectively scavenged free radicals, outperforming some standard antioxidants .

Antimicrobial Activity

In vitro tests assessed the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound inhibited the growth of:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .

DNA Cleavage Studies

Research involving plasmid DNA demonstrated that this compound could cleave DNA at varying concentrations. Complete denaturation was observed at higher concentrations (200 µM and above), indicating its potential as a DNA-targeting agent in therapeutic applications .

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant properties of various compounds, including this compound. It was found to exhibit superior scavenging activity compared to traditional antioxidants like BHT (butylated hydroxytoluene), particularly at elevated concentrations .

Case Study 2: Antimicrobial Testing

In a controlled experiment, the antimicrobial effects of this compound were tested against clinical isolates of bacteria. The compound displayed significant inhibition zones in agar diffusion assays, suggesting its potential utility in developing new antimicrobial therapies .

Summary Table of Biological Activities

Biological ActivityMethod UsedObserved Effect
AntioxidantDPPH assayStrong scavenging activity
AntimicrobialMIC testingInhibition of bacterial growth
DNA InteractionPlasmid cleavage assayInduced DNA cleavage at high concentrations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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